molecular formula C14H19Cl2NO2 B8571702 tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate

tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate

Cat. No.: B8571702
M. Wt: 304.2 g/mol
InChI Key: QPJCWPFZAQQDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate is an organic compound with the molecular formula C14H19Cl2NO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate typically involves the reaction of 3-(3,4-dichlorophenyl)propylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dichlorophenyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of enzymes and receptors. Additionally, the tert-butyl group provides steric hindrance, influencing its reactivity and stability .

Properties

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate

InChI

InChI=1S/C14H19Cl2NO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)12(16)9-10/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)

InChI Key

QPJCWPFZAQQDAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.